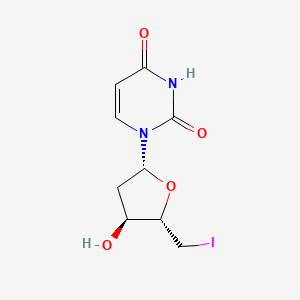

2',5'-Dideoxy-5'-iodouridine

Overview

Description

2’,5’-Dideoxy-5’-iodouridine is a synthetic nucleoside analog, structurally related to uridine. It is characterized by the absence of hydroxyl groups at the 2’ and 5’ positions and the presence of an iodine atom at the 5’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dideoxy-5’-iodouridine typically involves the iodination of a deoxyuridine derivative. One common method includes the use of iodine monochloride (ICl) as the iodinating agent. The reaction is carried out under controlled conditions to ensure selective iodination at the 5’ position .

Industrial Production Methods: While specific industrial production methods for 2’,5’-Dideoxy-5’-iodouridine are not extensively documented, the general approach involves large-scale iodination reactions followed by purification processes such as crystallization and chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Dideoxy-5’-iodouridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Iodine Monochloride (ICl): Used for iodination.

Nucleophiles: Such as thiols or amines for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed:

Substituted Uridine Derivatives: Resulting from nucleophilic substitution.

Oxidized or Reduced Forms: Depending on the specific reaction conditions.

Scientific Research Applications

Antiviral Properties

AIdU is primarily recognized for its antiviral activity against HSV. Its mechanism involves inhibition of viral DNA polymerase and interference with the phosphorylation processes necessary for viral replication.

- Mechanism of Action : AIdU is phosphorylated by viral thymidine kinase, leading to the formation of active triphosphate forms that inhibit viral DNA synthesis. This selectivity is crucial as it minimizes toxicity to host cells compared to conventional antiviral agents .

- Efficacy Against HSV : Studies have shown that AIdU exhibits significant antiviral activity in vitro. For instance, it has been reported to inhibit the growth of HSV with a dose for 50% inhibition (ED50) demonstrating promising results .

Synthesis of Derivatives

Research has focused on enhancing the efficacy of AIdU through chemical modifications. Various derivatives have been synthesized to improve its antiviral properties:

- N-Acetyl and N,3'-O-Diacetyl Derivatives : These derivatives were created to evaluate their ability to inhibit deoxypyrimidine kinase from HSV. While N-acetylation enhanced inhibition, diacetylation showed reduced activity. Notably, none of these derivatives demonstrated significant antiviral activity in cell culture against HSV .

- 3'-Azido and 3'-Amino Analogues : The synthesis of various analogues has also been explored, revealing that modifications at the 3' position can alter antiviral potency and selectivity against different viral strains .

Case Studies and Research Findings

Several studies have documented the applications of AIdU in clinical and laboratory settings:

- In Vivo Studies : Research indicates that while AIdU shows promise in vitro, its effectiveness in vivo requires further investigation. For example, acylated derivatives did not enhance the potency against HSV in animal models despite initial laboratory success .

- Therapeutic Efficacy : A comparative study highlighted the therapeutic efficacy of AIdU alongside other antiviral agents like 9-(2-hydroxyethoxymethyl)guanine. This study suggested that while AIdU has potential, its application may be limited by factors such as resistance mechanisms in viral strains .

Summary Table of Key Findings

Mechanism of Action

The mechanism of action of 2’,5’-Dideoxy-5’-iodouridine involves its incorporation into DNA, where it acts as a chain terminator. By substituting for thymidine in viral DNA, it inhibits viral replication. This inhibition occurs through the disruption of thymidylate phosphorylase and viral DNA polymerases, preventing the virus from reproducing or infecting host cells .

Comparison with Similar Compounds

5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with similar antiviral properties.

2’,3’-Dideoxy-5-iodouridine: A closely related compound used in antiviral and anticancer research.

Uniqueness: 2’,5’-Dideoxy-5’-iodouridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to act as a chain terminator in DNA synthesis makes it particularly valuable in antiviral and anticancer research .

Biological Activity

2',5'-Dideoxy-5'-iodouridine (IdUrd) is a nucleoside analog that has garnered attention for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article provides a comprehensive overview of the biological activity of IdUrd, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

IdUrd functions primarily as an inhibitor of viral DNA synthesis. It is phosphorylated by viral-specific kinases, which allows it to compete with natural nucleotides during viral replication. This competitive inhibition leads to the termination of DNA chain elongation, effectively stalling viral replication. Studies have shown that IdUrd exhibits selectivity for viral DNA polymerases over cellular DNA polymerases, minimizing cytotoxic effects on host cells .

Herpes Simplex Virus (HSV)

IdUrd has demonstrated significant antiviral activity against HSV types 1 and 2. In vitro studies indicate that IdUrd effectively inhibits HSV replication, with a reported 50% effective dose (ED50) in the low micromolar range. For example, one study reported an ED50 of approximately 0.1 μM against HSV-1 .

In vivo studies further support its efficacy; mice treated with IdUrd showed increased survival rates following HSV-2 infection compared to untreated controls. The compound's ability to delay the progression of infection into the central nervous system has also been noted, suggesting a potential for therapeutic application in severe cases .

Varicella-Zoster Virus (VZV)

The antiviral activity of IdUrd extends to VZV as well. Research indicates that IdUrd can reduce plaque formation in VZV-infected cells significantly. In one study, concentrations ranging from 10 to 800 μM reduced plaque counts by 30% to 95%, demonstrating its potential as a treatment option for VZV infections .

Comparative Studies

To better understand the relative efficacy of IdUrd, comparative studies with other antiviral agents have been conducted. For instance, when compared to arabinofuranosylthymine (Ara-T), IdUrd was found to be less effective at lower concentrations but still showed promise at higher doses .

Toxicity Profile

A notable advantage of IdUrd is its low toxicity to mammalian cells. Toxicity assays conducted on human diploid embryo fibroblast cells revealed that even at high concentrations (up to 800 μM), IdUrd did not exhibit significant cytotoxic effects . This characteristic makes it a favorable candidate for further development as an antiviral agent.

Data Summary

| Study | Virus | ED50 (μM) | Effect on Plaque Formation | Cytotoxicity |

|---|---|---|---|---|

| HSV-1 | 0.1 | Significant reduction | Low | |

| VZV | - | 30% - 95% reduction | Low | |

| HSV-2 | - | Increased survival in mice | Low |

Case Studies

- HSV Infection in Mice : A study administered IdUrd at varying doses to mice infected with HSV-2. Results indicated a significant increase in survival rates and mean survival times compared to controls, particularly at doses around 250 mg/kg per day .

- In Vitro Studies on VZV : Another investigation assessed the antiviral effects of IdUrd against multiple isolates of VZV, confirming its ability to reduce plaque sizes and overall viral load without inducing toxicity in host cells .

Q & A

Basic Research Questions

Q. What synthetic methods are used to produce 2',5'-Dideoxy-5'-iodouridine for antiviral and anticancer studies?

The synthesis involves reducing 5'-azido-2',5'-dideoxy intermediates via the Staudinger reaction, followed by conversion to 5'-N-triphosphates using trisodium trimetaphosphate and Tris buffer. This method ensures high yield and purity, critical for reproducibility in antiviral and anticancer assays .

Q. How can researchers confirm the identity and purity of newly synthesized this compound?

Analytical techniques include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for exact mass verification (354.0174 g/mol). For novel compounds, these must be supplemented with elemental analysis and spectral data .

Q. What mechanisms underlie the inhibition of DNA synthesis by this compound in cancer cells?

The compound acts as a thymidine analog, incorporating into DNA during replication and causing chain termination. This disrupts DNA polymerase activity and induces apoptosis. Flow cytometry and immunofluorescence with anti-iododeoxyuridine antibodies are used to quantify incorporation efficiency .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with UV detection (λ = 260–280 nm) is standard. For trace quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity. Calibration curves using deuterated internal standards improve accuracy .

Q. How does this compound compare to Idoxuridine in antiviral activity?

Idoxuridine (2'-deoxy-5-iodouridine) shares structural similarity but differs in sugar moiety modification. Comparative studies require parallel in vitro assays (e.g., plaque reduction in herpes simplex virus) and cytotoxicity profiling in non-cancerous cell lines to assess selectivity .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in this compound efficacy between in vitro and in vivo models?

Optimize pharmacokinetic parameters (e.g., dosing frequency, bioavailability) using radiolabeled analogs (³H or ¹⁴C). Validate tissue-specific uptake via autoradiography or PET imaging. Cross-reference with transcriptomic data to identify resistance mechanisms .

Q. How can incorporation efficiency of this compound into DNA be enhanced for replication tracking?

Pre-treat cells with thymidine kinase inhibitors to reduce competition from endogenous thymidine. Synchronize cell cycles using serum starvation or chemical blockers (e.g., aphidicolin) to maximize S-phase uptake. Validate via dual-labeling with BrdU and flow cytometry .

Q. What challenges arise when comparing this compound with other nucleoside analogs (e.g., 5-fluorouracil)?

Key challenges include differences in metabolic activation pathways, off-target effects on RNA synthesis, and variable cross-resistance profiles. Use isogenic cell lines with defined mutations (e.g., thymidylate synthase knockdown) to isolate mechanism-specific effects .

Q. How to address cross-reactivity in immunological detection of this compound?

Validate antibody specificity using competitive ELISA with structurally similar analogs (e.g., 5-bromodeoxyuridine). Pre-adsorb antibodies with thymidine-conjugated resins to eliminate non-specific binding. Include negative controls lacking the analog in all assays .

Q. What protocols mitigate toxicity of this compound in long-term studies?

Use pulsatile dosing regimens to minimize cumulative DNA damage. Co-administer antioxidants (e.g., N-acetylcysteine) to reduce oxidative stress. Monitor mitochondrial toxicity via Seahorse extracellular flux analysis and adjust concentrations dynamically .

Properties

IUPAC Name |

1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWLLSHCWALPBJ-SHYZEUOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CI)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CI)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561682 | |

| Record name | 2',5'-Dideoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58510-66-0 | |

| Record name | 2',5'-Dideoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.